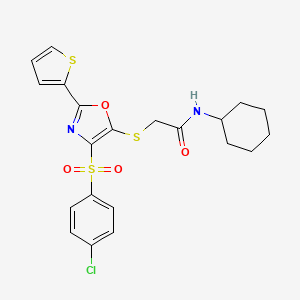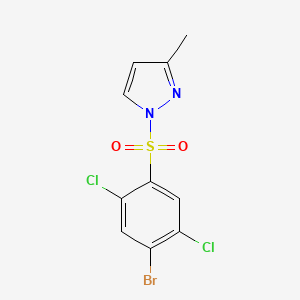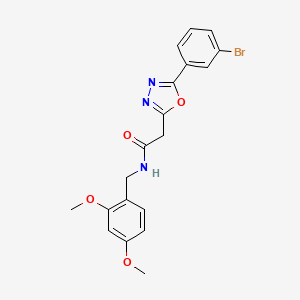
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-dimethoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been found to exhibit promising biological activities.
Scientific Research Applications
Antioxidant Activity
Pyrazolines and their derivatives have garnered attention due to their antioxidant properties. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound may act as an antioxidant by scavenging free radicals and protecting cellular components from oxidative damage .
Neurotoxicity and Acetylcholinesterase Inhibition
The newly synthesized pyrazoline derivative has been investigated for its neurotoxic potential. Specifically, it affects acetylcholinesterase (AchE) activity in the cholinergic nervous system. AchE is essential for normal nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding the impact of this compound on AchE activity is crucial for assessing its safety and potential therapeutic applications .
Antitumor Properties
Reports suggest that pyrazolines exhibit antitumor activity. While further research is needed, this compound’s potential in cancer therapy warrants exploration. Its mechanism of action and efficacy against specific tumor types remain areas of interest .
Antibacterial and Antifungal Effects
Pyrazoline derivatives have demonstrated antibacterial and antifungal activities. Researchers have tested their effectiveness against various strains of bacteria and fungi. Investigating the compound’s specific targets and modes of action could provide valuable insights for drug development .
Anti-Inflammatory Potential
Inflammation plays a pivotal role in many diseases. Some pyrazolines exhibit anti-inflammatory effects, and this compound may contribute to modulating inflammatory pathways. Further studies are necessary to elucidate its anti-inflammatory mechanisms and potential clinical applications .
Antiparasitic Properties
Certain pyrazolines have shown promise as antiparasitic agents. Investigating whether this compound has similar effects could lead to novel treatments for parasitic infections .
properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-25-15-7-6-13(16(9-15)26-2)11-21-17(24)10-18-22-23-19(27-18)12-4-3-5-14(20)8-12/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLJYEDLETYHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



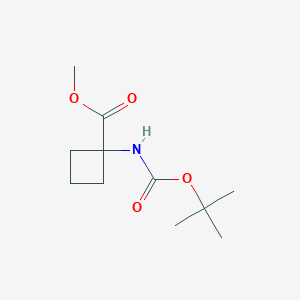
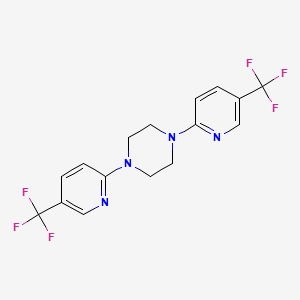
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)
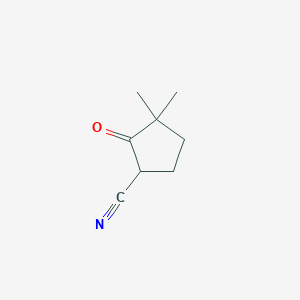

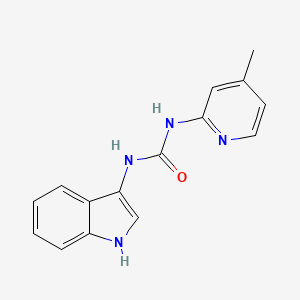
![1-[(6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}benzimidazo[1,2-c]quinazolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2371302.png)
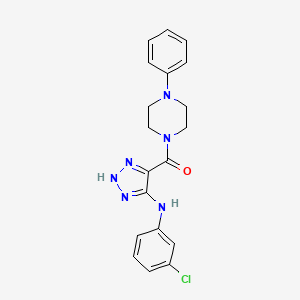
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2371304.png)
